molecular formula C11H12N2O B13862119 (E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile

Cat. No.: B13862119
M. Wt: 188.23 g/mol
InChI Key: KRUZLYGQOHDKJE-NSCUHMNNSA-N
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Description

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile is an organic compound with a complex structure that includes an amino group, a hydroxymethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.

    Functional Group Introduction: Various functional groups such as amino, hydroxymethyl, and nitrile groups are introduced through reactions like nitration, reduction, and cyanation.

    Coupling Reactions: The final step involves coupling reactions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile

InChI

InChI=1S/C11H12N2O/c1-8-5-9(3-2-4-12)6-10(7-14)11(8)13/h2-3,5-6,14H,7,13H2,1H3/b3-2+

InChI Key

KRUZLYGQOHDKJE-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1N)CO)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1N)CO)C=CC#N

Origin of Product

United States

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